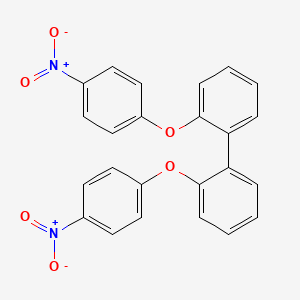









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].[N+:15]([C:18]1[CH:23]=[CH:22][C:21](F)=[CH:20][CH:19]=1)([O-:17])=[O:16].[OH-:25].[K+]>CS(C)=O.O>[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][C:21]2[CH:22]=[CH:23][C:18]([N+:15]([O-:16])=[O:25])=[CH:19][CH:20]=2)=[CH:20][CH:19]=1)([O-:17])=[O:16] |f:2.3|
|


|
Name
|
|
|
Quantity
|
18.62 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC=C1)C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
28.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction solution is subsequently further stirred for 3 hours at 100°-110° C
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
During this time a yellow precipitate forms and after the reaction mixture has cooled
|
|
Type
|
CUSTOM
|
|
Details
|
this is separated off
|
|
Type
|
CUSTOM
|
|
Details
|
by decanting off the supernatant liquor
|
|
Type
|
WASH
|
|
Details
|
is then washed several times with water
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product is recrystallised from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=C(C=CC=C2)C2=C(C=CC=C2)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.86 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |